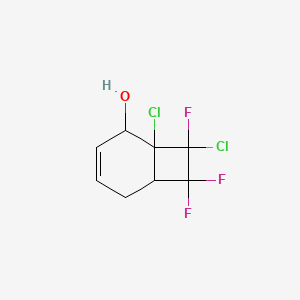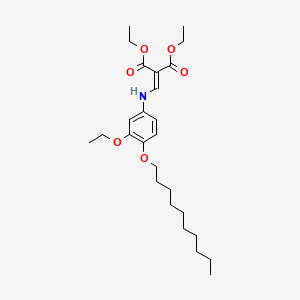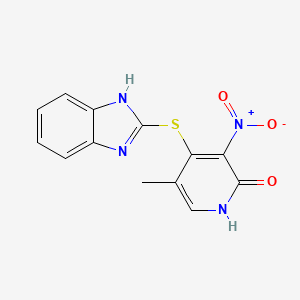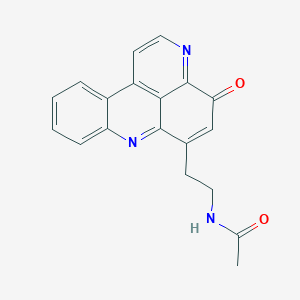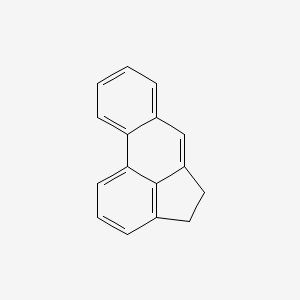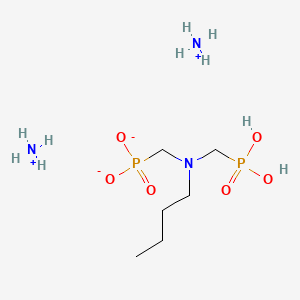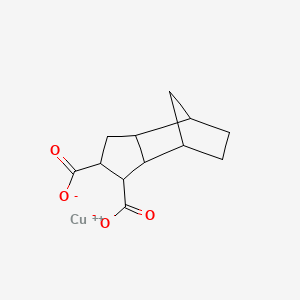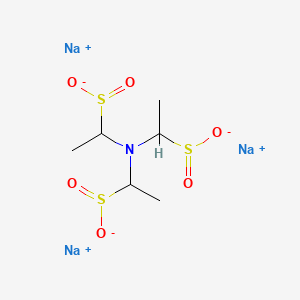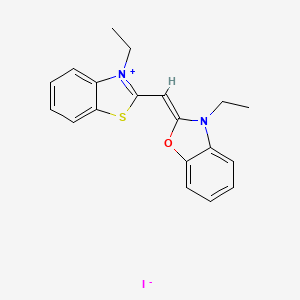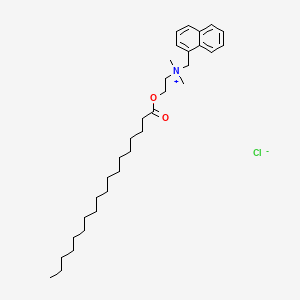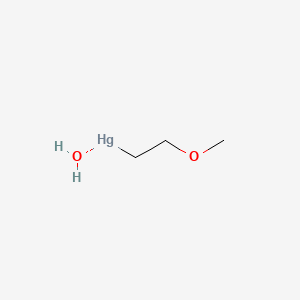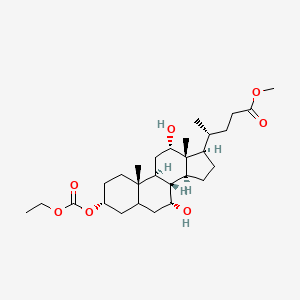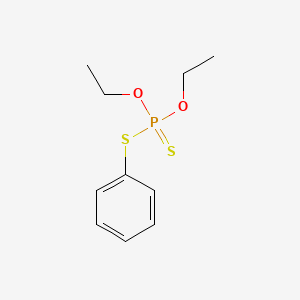
Ethyl phenyl phosphorodithiote
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenyl phosphorodithiote is an organophosphorus compound characterized by the presence of both ethyl and phenyl groups attached to a phosphorodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl phenyl phosphorodithiote can be synthesized through the reaction of phenyl phosphorodichloridate with ethanethiol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl phenyl phosphorodithiote undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.
Reduction: Reduction reactions can convert it into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphorodithioates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl phenyl phosphorodithiote has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and other phosphorus-related enzymes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the formulation of pesticides and fungicides due to its ability to inhibit certain biological processes in pests and pathogens.
Mécanisme D'action
The mechanism of action of ethyl phenyl phosphorodithiote involves the inhibition of enzymes that interact with phosphorus-containing substrates. The compound binds to the active site of these enzymes, preventing them from catalyzing their normal reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
- Ethyl phenyl phosphorothioate
- Ethyl phenyl phosphorodithioate
- Phenyl phosphorodichloridate
Comparison: Ethyl phenyl phosphorodithiote is unique in its combination of ethyl and phenyl groups attached to a phosphorodithioate moiety. This structure imparts distinct chemical properties, such as its reactivity and binding affinity to enzymes, which differentiate it from other similar compounds. For example, ethyl phenyl phosphorothioate has a similar structure but differs in its oxidation state, leading to different reactivity and applications.
Propriétés
Numéro CAS |
947-34-2 |
|---|---|
Formule moléculaire |
C10H15O2PS2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
diethoxy-phenylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS2/c1-3-11-13(14,12-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
GGMCHITWDXVDCS-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(OCC)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


